molecular formula C18H17N3O2 B2829738 Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate CAS No. 477865-99-9

Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate

Cat. No.: B2829738
CAS No.: 477865-99-9
M. Wt: 307.353
InChI Key: LNRWWJJXODNBCX-UHFFFAOYSA-N
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Description

Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate is a nicotinic acid derivative featuring a cyano group at position 5, a phenyl group at position 2, and an allylamino substituent at position 6. The allylamino group introduces an unsaturated hydrocarbon chain, which may influence electronic properties, lipophilicity, and binding interactions compared to other substituents.

Properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-(prop-2-enylamino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-10-20-17-14(12-19)11-15(18(22)23-4-2)16(21-17)13-8-6-5-7-9-13/h3,5-9,11H,1,4,10H2,2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRWWJJXODNBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where ethyl cyanoacetate is reacted with allylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent-free methods or green chemistry approaches may also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences among Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate and its analogs:

Compound Name (Substituent at Position 6) CAS Number Molecular Formula Molecular Weight Substituent Characteristics Melting Point (°C) Solubility/Appearance
This compound Not reported C₁₈H₁₇N₃O₂ (inferred) ~311.35 Allyl (C₃H₅): unsaturated, moderate lipophilicity Not reported Not reported
Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate 477866-05-0 C₂₂H₂₁N₃O₂ 369.43 Benzyl (C₆H₅CH₂): aromatic, high lipophilicity Not reported Liquid or powder
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate 477866-12-9 C₂₂H₁₈ClN₃O₂ 391.86 4-Chlorobenzyl: electron-withdrawing Cl, increased polarity Not reported Not reported
Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate 477866-09-4 C₁₇H₁₇N₃O₂ 295.34 Dimethylamino (N(CH₃)₂): basic, moderate polarity Not reported Predicted density: 1.21 g/cm³
Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate 477865-83-1 C₁₈H₁₉N₃O₂ 309.37 Propylamino (C₃H₇NH): aliphatic, low polarity Not reported Powder or liquid

Key Observations :

  • Electronic Effects : The 4-chlorobenzyl group introduces an electron-withdrawing effect, which may alter binding affinity in enzyme inhibition assays .
  • Steric Factors : Allyl and propyl groups offer smaller steric profiles than benzyl derivatives, possibly enhancing target selectivity .

Pharmacological and Physicochemical Data

While direct data for the allylamino compound are unavailable, insights can be inferred from analogs:

  • Thermal Stability: The benzylamino derivative (CAS 477866-05-0) is stable at room temperature as a liquid, while the dimethylamino analog (CAS 477866-09-4) has a predicted boiling point of 489°C .
  • Solubility: Propylamino and allylamino derivatives are likely less water-soluble than chlorobenzyl variants due to reduced polarity .

Key Advantages and Limitations

  • However, the unsaturated bond may increase reactivity or metabolic instability.
  • Chlorobenzyl Group : Enhances binding to hydrophobic enzyme pockets but may introduce toxicity concerns .
  • Dimethylamino Group: Basic nitrogen improves solubility in acidic environments but reduces membrane permeability .

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